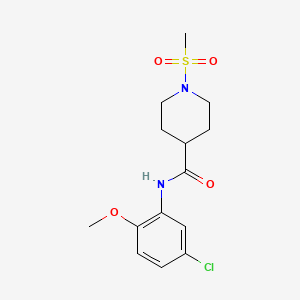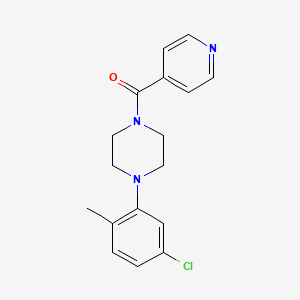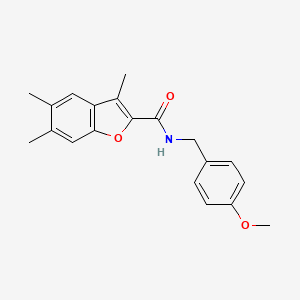![molecular formula C14H12Cl2O2 B5768783 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene](/img/structure/B5768783.png)
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene is a chemical compound that belongs to the family of benzene derivatives. It is also known as diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. However,
Wirkmechanismus
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are responsible for causing pain, inflammation, and fever. By inhibiting COX enzymes, 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and physiological effects:
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has been shown to have several biochemical and physiological effects, including:
1. Anti-inflammatory effect: 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene reduces inflammation by inhibiting the production of prostaglandins.
2. Analgesic effect: 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene reduces pain by inhibiting the production of prostaglandins.
3. Antipyretic effect: 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene reduces fever by inhibiting the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has several advantages and limitations for lab experiments, including:
Advantages:
1. It is a well-studied compound with a known mechanism of action.
2. It is commercially available and relatively inexpensive.
3. It has been shown to be effective in various scientific research applications.
Limitations:
1. It has poor solubility in water, which can make it difficult to use in certain experiments.
2. It has a short half-life, which can limit its effectiveness in certain experiments.
3. It can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has several potential future directions for scientific research, including:
1. Development of more potent and selective COX inhibitors based on the structure of 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene.
2. Investigation of the potential neuroprotective properties of 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene for the treatment of neurodegenerative diseases.
3. Investigation of the potential anticancer properties of 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene for the development of new cancer therapies.
Synthesemethoden
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene can be synthesized through a multistep synthetic route. The first step involves the reaction of 2-methoxyphenol with 2-chloromethyl-4,6-dimethoxy-1,3,5-triazine to form 2-(chloromethyl)-4-methoxyphenol. The second step involves the reaction of 2-(chloromethyl)-4-methoxyphenol with 1,3-dichlorobenzene to form 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene.
Wissenschaftliche Forschungsanwendungen
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in various scientific research applications, including:
1. Treatment of rheumatoid arthritis: 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has been shown to be effective in reducing pain and inflammation associated with rheumatoid arthritis.
2. Cancer treatment: 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has been studied for its potential anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells.
3. Treatment of Alzheimer's disease: 1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene has been studied for its potential neuroprotective properties. It has been shown to protect against beta-amyloid-induced toxicity, which is associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2/c1-17-13-7-2-3-8-14(13)18-9-10-11(15)5-4-6-12(10)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMBEUZBJGJHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-[(2-methoxyphenoxy)methyl]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5768701.png)


![3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5768729.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)
![ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B5768761.png)
![N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5768769.png)

![N-(3-acetylphenyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5768789.png)
![4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5768795.png)
![4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide](/img/structure/B5768797.png)
